molecular formula C27H33N3O6S2 B13773367 Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate CAS No. 69242-94-0

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate

Cat. No.: B13773367
CAS No.: 69242-94-0
M. Wt: 559.7 g/mol
InChI Key: FXKGOUKRWOCIHB-UHFFFAOYSA-N
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Description

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anti-tumor, anti-microbial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate typically involves multiple steps. One common method includes the reaction of acridine derivatives with sulfonamide groups under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate is unique due to its specific structural features, such as the methoxy group at the 3-position and the sulfonamide linkage. These features contribute to its high binding affinity to DNA and its potent anti-cancer activity .

Properties

CAS No.

69242-94-0

Molecular Formula

C27H33N3O6S2

Molecular Weight

559.7 g/mol

IUPAC Name

acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate

InChI

InChI=1S/C26H29N3O3S.CH4O3S/c1-3-4-5-10-17-33(30,31)29-19-15-16-24(25(18-19)32-2)28-26-20-11-6-8-13-22(20)27-23-14-9-7-12-21(23)26;1-5(2,3)4/h6-9,11-16,18,29H,3-5,10,17H2,1-2H3,(H,27,28);1H3,(H,2,3,4)

InChI Key

FXKGOUKRWOCIHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-]

Origin of Product

United States

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